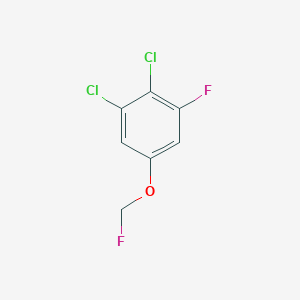

1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene

Description

1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene is a halogenated benzene derivative characterized by a unique substitution pattern: two chlorine atoms at positions 1 and 2, a fluorine atom at position 3, and a fluoromethoxy group (-OCH₂F) at position 3. Its electron-withdrawing substituents influence its reactivity, solubility, and stability, making it a candidate for further functionalization in heterocyclic chemistry .

Properties

Molecular Formula |

C7H4Cl2F2O |

|---|---|

Molecular Weight |

213.01 g/mol |

IUPAC Name |

1,2-dichloro-3-fluoro-5-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H4Cl2F2O/c8-5-1-4(12-3-10)2-6(11)7(5)9/h1-2H,3H2 |

InChI Key |

IHKBKRSCQYAENL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)OCF |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene

General Synthetic Strategy

The synthesis of 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene typically involves:

- Introduction of chlorine atoms at the 1 and 2 positions on the benzene ring.

- Selective fluorination at the 3 position.

- Installation of a fluoromethoxy (-OCH2F) substituent at the 5 position.

The sequence and conditions for these transformations are critical for regioselectivity and yield.

Stepwise Preparation Process

Halogenation and Fluorination of Benzene Derivatives

According to patent CN1310163A, halogenation of substituted benzene rings often starts with bromination or chlorination under controlled temperature (around 40–60 °C) using reagents such as bromine with potassium bromate or chlorine sources in acidic media. For example, bromination of 2,4-dichloro-5-fluoronitrobenzene was performed at 40 °C with bromine and potassium bromate over 8 hours to give a brominated intermediate with high yield (91.9%).

Fluorination is typically introduced via nucleophilic aromatic substitution or direct fluorination methods, depending on the precursor. The presence of electron-withdrawing groups (like nitro or chloro) facilitates selective fluorination at desired positions.

Methoxylation and Fluoromethoxylation

Methoxylation (introduction of a methoxy group) under alkaline conditions is achieved using sodium methoxide in methanol, with reaction temperatures ranging from 40 °C to 60 °C. For fluoromethoxylation (-OCH2F), specialized reagents such as fluoromethyl halides or fluoromethyl sulfonates can be used to replace hydroxyl or methoxy groups via nucleophilic substitution.

While direct literature on fluoromethoxylation of dichlorofluorobenzenes is scarce, analogous etherification reactions using fluoromethylating agents under basic conditions are a recognized approach in organofluorine chemistry.

Catalytic Hydrogenation and Diazotization

Reduction of nitro groups to amines using Pd/C catalytic hydrogenation is a common step before further functionalization. Diazotization followed by substitution reactions (e.g., bromination) can be performed without isolating intermediates, improving process efficiency.

Analysis of Preparation Methods

Advantages and Challenges

-

- Use of readily available halogenating agents and catalysts.

- One-pot reactions reduce purification steps and increase efficiency.

- High regioselectivity achievable through controlled reaction conditions.

-

- Handling of hazardous reagents like bromine and diazonium salts requires safety precautions.

- Control of fluoromethoxylation is sensitive due to the reactivity of fluorinated alkylating agents.

- Limited direct literature on fluoromethoxylation necessitates adaptation from related fluorination protocols.

Comparison with Related Fluorinated Aromatic Syntheses

While direct preparation methods for 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene are limited, related compounds such as 3-fluoro-5-(trifluoromethyl)benzene derivatives have been synthesized using nucleophilic substitution with fluorinated alkoxides and halides under mild conditions, achieving yields between 54% and 80%. These methods provide a framework for fluoromethoxylation strategies.

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or chlorinated benzene derivatives .

Scientific Research Applications

1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through electrophilic aromatic substitution, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction can lead to various downstream effects, depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene is compared with three related halogenated benzene derivatives:

4-(Substituted)-5-Fluorobenzene-1,2-diamine

- Structure : Features a fluorine atom at position 5 and two amine groups at positions 1 and 2.

- Synthesis: Prepared via reduction of nitro precursors using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) .

- Key Differences :

- The diamine intermediate is highly unstable, requiring immediate use in subsequent reactions, unlike the more stable 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene.

- Lacks halogen diversity (only fluorine and amine groups), reducing its utility in electrophilic substitution reactions compared to the multi-halogenated target compound.

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-Fluoro-2-(Substituted Phenyl)-1H-Benzo[d]imidazole

- Structure : Incorporates a benzimidazole core with fluorine at position 5 and a benzodioxole substituent.

- Synthesis : Derived from 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine via condensation with aldehydes in DMF under nitrogen (120°C, 18 hours) .

- Higher synthetic complexity due to prolonged reaction times and specialized conditions (nitrogen atmosphere).

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : The fluoromethoxy group in 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene enhances electron-deficient character, facilitating nucleophilic aromatic substitution (NAS) reactions. In contrast, the diamine derivative’s amine groups favor condensation or cyclization pathways .

- Biological Relevance : While benzimidazole derivatives (e.g., compound 2.2) exhibit direct pharmacological activity, 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene serves as a scaffold for drug candidates targeting enzymes like kinases or proteases.

Biological Activity

1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene is a halogenated aromatic compound with significant biological activity. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene is CHClFO. Its structure features two chlorine atoms and two fluorine atoms attached to a benzene ring, which contributes to its unique chemical properties. The halogen substituents are known to influence the compound's lipophilicity and metabolic stability, potentially enhancing its biological activity.

Mechanisms of Biological Activity

The biological activity of 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes due to its ability to interact with active sites through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Studies indicate that halogenated compounds often exhibit enhanced binding affinity to enzyme targets compared to their non-halogenated counterparts.

- Receptor Modulation : Its structural characteristics allow it to bind to specific receptors, potentially modulating signaling pathways involved in cellular processes. The presence of fluorine is particularly noted for enhancing binding interactions due to its electronegativity.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

| Activity | IC (µM) | Target | Reference |

|---|---|---|---|

| Enzyme inhibition | 0.05 | Cathepsin L | |

| Antimicrobial activity | 0.1 | Staphylococcus aureus | |

| Cytotoxicity against cancer | 0.15 | SGC7901 gastric cancer cells |

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of halogenated compounds, 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene demonstrated significant inhibitory effects against Staphylococcus aureus. The compound exhibited an IC value of 0.1 µM, indicating its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

Research evaluating the cytotoxic effects of various halogenated compounds on cancer cell lines revealed that 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene has notable activity against SGC7901 gastric cancer cells. The compound showed an IC value of 0.15 µM, suggesting its potential for further development as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene, and how does the choice of starting materials influence regioselectivity?

Methodological Answer: Synthesis typically involves sequential halogenation and alkoxylation steps. A plausible route starts with a fluorophenol derivative, where chlorination (e.g., using Cl2/FeCl3 or SO2Cl2) introduces chloro groups at positions 1 and 2. Fluoromethoxy substitution at position 5 can be achieved via nucleophilic aromatic substitution (SNAr) using fluoromethoxide (generated from CH3OF and a base like NaH). Regioselectivity is controlled by directing effects: electron-withdrawing groups (e.g., -F) meta-direct subsequent substitutions, while steric hindrance from existing substituents limits reactivity . For example, sodium hypochlorite in 1,4-dioxane (as in analogous syntheses) may optimize yield by minimizing side reactions .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly distinguishing between ortho, meta, and para substituents?

Methodological Answer: <sup>19</sup>F NMR is critical for identifying fluorine environments, while <sup>1</sup>H NMR helps assign adjacent protons. Key steps:

- <sup>19</sup>F NMR : Fluorine atoms in different electronic environments (e.g., -F vs. -OCH2F) show distinct chemical shifts. Coupling between <sup>19</sup>F and <sup>1</sup>H (e.g., J ~8–12 Hz for ortho-F) aids assignment .

- <sup>13</sup>C NMR : Electron-withdrawing substituents (Cl, F) deshield adjacent carbons.

- 2D techniques (HSQC, HMBC): Resolve overlapping signals by correlating <sup>1</sup>H-<sup>13</sup>C couplings and long-range connectivity .

Q. What purification methods are recommended for isolating 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene from reaction mixtures?

Methodological Answer:

- Recrystallization : Use a solvent pair like hexane/ethyl acetate to exploit differences in solubility. Polar solvents (e.g., DCM) dissolve halogenated aromatics but may co-elute impurities.

- Column Chromatography : Silica gel with a gradient of 5–20% ethyl acetate in hexane. Monitor fractions by TLC (Rf ~0.3–0.5) .

- Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) .

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of 1,2-Dichloro-3-fluoro-5-(fluoromethoxy)benzene under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions : The fluoromethoxy group (-OCH2F) is susceptible to hydrolysis via SN1/SN2 mechanisms. Steric hindrance from adjacent Cl groups slows acid-catalyzed cleavage.

- Basic Conditions : Dehydrohalogenation may occur if β-hydrogens are present. Computational studies (DFT) predict activation energies for Cl/F elimination, validated by kinetic experiments .

- Experimental Validation : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 70:30 MeOH:H2O) quantifies degradation .

Q. What strategies can reconcile contradictory data in regioselectivity during electrophilic substitution reactions of this compound?

Methodological Answer:

- Competitive Experiments : Compare reactivity in nitration (HNO3/H2SO4) vs. sulfonation. Electron-withdrawing groups (Cl, F) direct electrophiles meta/para, but steric effects from -OCH2F may override electronic preferences.

- Computational Modeling : Density Functional Theory (DFT) calculates Fukui indices to predict reactive sites. For example, meta-substitution may dominate due to lower activation energy (~15 kcal/mol) .

- Isotopic Labeling : Use <sup>18</sup>O in -OCH2F to track positional effects via mass spectrometry .

Q. How can solubility limitations of this compound in aqueous media be addressed for biological or environmental studies?

Methodological Answer:

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility. For environmental assays, cyclodextrins (e.g., β-CD) form inclusion complexes, increasing apparent solubility by ~50-fold .

- Surfactants : Non-ionic surfactants (Tween-80) stabilize emulsions (0.1–1% w/v).

- Data Extrapolation : Analogous compounds (e.g., 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene) show solubility of 8.2E-5 g/L in water at 25°C, suggesting similar hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.